molecular formula C4HBr3O2 B14335673 3,4,5-Tribromofuran-2(5H)-one CAS No. 96661-16-4

3,4,5-Tribromofuran-2(5H)-one

Cat. No.: B14335673
CAS No.: 96661-16-4
M. Wt: 320.76 g/mol
InChI Key: PLDGNVQPAJJHHG-UHFFFAOYSA-N
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Description

3,4,5-Tribromofuran-2(5H)-one is a brominated furan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Where bromine atoms are replaced by other functional groups.

    Reduction Reactions: Where the bromine atoms are reduced to hydrogen.

    Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or other nucleophiles.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.

Scientific Research Applications

3,4,5-Tribromofuran-2(5H)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.

    Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tribromofuran
  • 2,4,5-Tribromofuran
  • 3,4,5-Trichlorofuran

Uniqueness

3,4,5-Tribromofuran-2(5H)-one is unique due to its specific bromination pattern, which can influence its reactivity and properties compared to other brominated or chlorinated furans.

Properties

CAS No.

96661-16-4

Molecular Formula

C4HBr3O2

Molecular Weight

320.76 g/mol

IUPAC Name

2,3,4-tribromo-2H-furan-5-one

InChI

InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H

InChI Key

PLDGNVQPAJJHHG-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=O)O1)Br)Br)Br

Origin of Product

United States

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